molecular formula C7H6ClF3N2 B1408441 3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine CAS No. 1227581-60-3

3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine

Cat. No.: B1408441
CAS No.: 1227581-60-3
M. Wt: 210.58 g/mol
InChI Key: WILPJBMWHIJKRZ-UHFFFAOYSA-N
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Description

3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with amino, chloromethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and trifluoromethylation of a pyridine derivative, followed by amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and the use of advanced catalytic systems to optimize efficiency and scalability. High-temperature vapor-phase reactions with transition metal-based catalysts, such as iron fluoride, are often employed to achieve the desired transformations .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions.

    Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For modifying the amino group.

    Catalysts: Such as palladium for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloromethyl group.

Scientific Research Applications

3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability with target proteins or enzymes. This interaction can modulate biological activities, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyridines, such as:

  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine

Uniqueness

3-Amino-4-chloromethyl-2-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(chloromethyl)-2-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-3-4-1-2-13-6(5(4)12)7(9,10)11/h1-2H,3,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILPJBMWHIJKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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